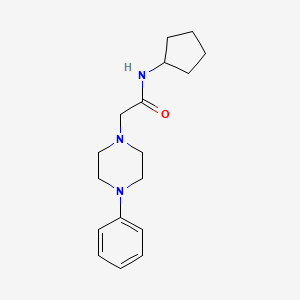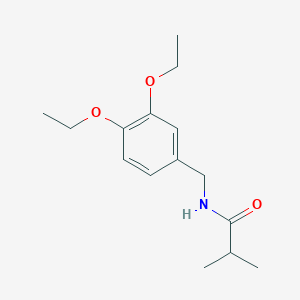
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain.
Mécanisme D'action
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist at the glycine site of the NMDA receptor. It blocks the activity of the receptor by preventing the binding of glycine, which is required for the receptor to function properly. This results in a reduction in the activity of the receptor and a decrease in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. This leads to a decrease in neuronal activity and a reduction in the transmission of excitatory signals. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the specific role of these receptors in various neurological disorders and physiological processes. However, one of the limitations of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is its potential to cause neurotoxicity at high doses. It is important to use N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide at appropriate concentrations to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity. Finally, there is a need for further research to understand the role of NMDA receptors in pain perception and addiction, and the potential use of NMDA receptor antagonists such as N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of these conditions.
Conclusion
In conclusion, N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is a selective NMDA receptor antagonist that has been extensively used in scientific research to study the role of these receptors in various neurological disorders and physiological processes. Its mechanism of action involves blocking the activity of NMDA receptors by preventing the binding of glycine. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, including its potential use as a therapeutic agent for neurological disorders and the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity.
Méthodes De Synthèse
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a four-step process. The first step involves the reaction of cyclopentylamine with ethyl chloroacetate to produce N-ethylcyclopentylamine. The second step involves the reaction of N-ethylcyclopentylamine with benzyl chloroformate to produce N-benzyl-N-ethylcyclopentylamine. In the third step, N-benzyl-N-ethylcyclopentylamine is reacted with 4-phenylpiperazine to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. The final step involves the removal of the benzyl group using hydrogenation to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is used to block NMDA receptors and study their role in these disorders. It is also used to study the effects of NMDA receptor blockade on pain perception, addiction, and depression.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-6-4-5-7-15)14-19-10-12-20(13-11-19)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYCDFICSUQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)
![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)


![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)